molecular formula C23H15N5O6S B2992195 3-nitro-N-(4-(3-(3-nitrobenzamido)phenyl)thiazol-2-yl)benzamide CAS No. 475045-16-0

3-nitro-N-(4-(3-(3-nitrobenzamido)phenyl)thiazol-2-yl)benzamide

Cat. No.: B2992195
CAS No.: 475045-16-0
M. Wt: 489.46
InChI Key: JYFLSFKGBLHTOC-UHFFFAOYSA-N
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Description

3-nitro-N-(4-(3-(3-nitrobenzamido)phenyl)thiazol-2-yl)benzamide is a complex organic compound with a molecular formula of C16H10N4O5S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(4-(3-(3-nitrobenzamido)phenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(4-(3-(3-nitrobenzamido)phenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzamides and thiazoles.

Scientific Research Applications

3-nitro-N-(4-(3-(3-nitrobenzamido)phenyl)thiazol-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitro-N-(4-(3-(3-nitrobenzamido)phenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro groups and thiazole ring play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

3-nitro-N-[3-[2-[(3-nitrobenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N5O6S/c29-21(15-5-2-8-18(11-15)27(31)32)24-17-7-1-4-14(10-17)20-13-35-23(25-20)26-22(30)16-6-3-9-19(12-16)28(33)34/h1-13H,(H,24,29)(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFLSFKGBLHTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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